7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one is a complex organic compound known for its significant pharmacological properties. It is commonly referred to as Brexpiprazole and is used primarily in the treatment of central nervous system disorders, including schizophrenia and major depressive disorder .
Mechanism of Action
Target of Action
Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone is a novel drug candidate with high affinity for serotonin, dopamine, and noradrenaline receptors . It binds with high affinity to human serotonin 1A, serotonin 2A, long form of human D2, alpha1B, and alpha2C-adrenergic receptors . It also has affinity for D3, serotonin 2B, serotonin 7, alpha1A, and alpha1D-adrenergic receptors .
Mode of Action
Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone displays partial agonism at serotonin 1A and D2 receptors and potent antagonism of serotonin 2A receptors and alpha1B/2C-adrenoceptors . This unique interaction with its targets results in a balance of serotonin and dopamine activity, which is believed to reduce the occurrence of certain side effects like restlessness or anxiety.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. Its partial agonism at D2 receptors and potent antagonism at serotonin 2A receptors modulate the serotonin and dopamine pathways, which are crucial in mood regulation and the pathophysiology of disorders like schizophrenia .
Pharmacokinetics
Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone shows dose-proportality in its pharmacokinetics . The maximum concentration (Cmax) and the area under the curve (AUC24h) of brexpiprazole showed accumulation of about 2.5- to 5.5-fold on day 14, compared with those on day 1 . The median time to reach maximum concentration (tmax) and the mean elimination half-life of brexpiprazole were 4-5 and 52-92 hours, respectively, across all doses on day 14 . The steady state of brexpiprazole was reached after day 10 in all dose groups .
Result of Action
The molecular and cellular effects of Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone’s action result in clinically meaningful improvements in overall symptomatology and psychosocial functioning in patients with acute exacerbation of schizophrenia . As maintenance treatment, it significantly delayed the time to relapse compared with placebo in patients who were already stabilized on the drug .
Action Environment
The action, efficacy, and stability of Brexpiprazole(3,4)-Dihydro-2(1H)-quinolinone can be influenced by environmental factors such as the presence of other medications, patient’s genetic makeup, and overall health status. For instance, the effects of another serotonin-dopamine activity modulator, aripiprazole, were influenced by genetic variation in the gene encoding the dopamine transporter (DAT1) .
Biochemical Analysis
Biochemical Properties
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one interacts with several key enzymes, proteins, and other biomolecules. It acts as a partial agonist at dopamine D2 receptors, which are crucial for modulating neurotransmission in the brain. Additionally, it serves as an antagonist at serotonin 5-HT2A receptors and α1 adrenergic receptors, which play roles in mood regulation and vascular function, respectively. The compound also inhibits serotonin uptake, thereby increasing serotonin levels in the synaptic cleft .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating dopamine and serotonin receptors, which are critical for neurotransmission. This modulation affects gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound’s interaction with dopamine receptors can alter the expression of genes involved in neurotransmitter synthesis and release .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with dopamine D2, serotonin 5-HT2A, and α1 adrenergic receptors. As a partial agonist at dopamine D2 receptors, it activates these receptors to a lesser extent than dopamine itself, providing a balanced modulation of dopaminergic activity. Its antagonistic action at serotonin 5-HT2A and α1 adrenergic receptors inhibits their activity, contributing to its therapeutic effects. Additionally, the compound inhibits serotonin reuptake, increasing serotonin availability in the synaptic cleft .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively modulates neurotransmitter levels and receptor activity, providing symptomatic relief in models of schizophrenia. At higher doses, it may exhibit toxic or adverse effects, such as receptor desensitization or off-target interactions. These dosage-dependent effects highlight the importance of optimizing dosage regimens for clinical use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the compound’s overall efficacy and safety profile. The compound’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and bioavailability, affecting its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on target receptors and enzymes. Post-translational modifications and targeting signals may guide its localization, ensuring that it reaches the appropriate sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one involves multiple steps. One common method includes the reaction of 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butanol with 3,4-dihydro-1H-quinolin-2-one under specific conditions. The reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the crystallization of its dihydrate form. The process includes cooling an aqueous alcohol solution containing the compound and an alkali, followed by the addition of water and stirring at controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of quinolinone derivatives.
Biology: Investigated for its effects on neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Quetiapine: An antipsychotic that acts on multiple neurotransmitter receptors but has a different chemical structure.
Risperidone: Atypical antipsychotic with a different receptor binding profile.
Uniqueness
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one is unique due to its balanced activity on both dopamine and serotonin receptors, providing a broader therapeutic spectrum with potentially fewer side effects compared to other antipsychotics .
Properties
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-6,8,10,17-18H,1-2,7,9,11-16H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWOHKNPRBDADQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.